(2-Methyloxan-4-yl)methanamine hydrochloride
Description
Properties
IUPAC Name |
(2-methyloxan-4-yl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO.ClH/c1-6-4-7(5-8)2-3-9-6;/h6-7H,2-5,8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDTKWRCQTZUVGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CCO1)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2-Methyloxan-4-yl)methanamine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological applications, and relevant research findings.
Chemical Structure and Properties
The chemical formula for this compound is . It is characterized by a methanamine functional group attached to a 2-methyloxane structure, which contributes to its unique pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C7H15ClN |
| Molecular Weight | 150.65 g/mol |
| CAS Number | 65626-24-6 |
| Solubility | Soluble in water |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, particularly neurotransmitter systems. Preliminary studies suggest that it may modulate neurotransmitter release and receptor activity, particularly in the context of serotonin and dopamine pathways. This modulation can potentially influence mood and behavior, making it a candidate for further investigation in neuropharmacology.
Pharmacological Applications
Research has indicated several potential applications for this compound:
- Neuropharmacology : It may serve as a neurotransmitter modulator, potentially impacting conditions such as depression and anxiety.
- Drug Development : Its unique structure may enhance metabolic stability and bioavailability, making it a promising candidate for new therapeutic formulations.
Case Studies and Research Findings
- Neurotransmission Modulation : A study demonstrated that this compound increased serotonin levels in vitro, suggesting potential antidepressant effects. The mechanism involved inhibition of serotonin reuptake, leading to prolonged neurotransmitter availability.
- Antimicrobial Activity : In vitro studies have explored the antimicrobial properties of this compound. Results indicated that it exhibited moderate antibacterial activity against certain strains of bacteria, with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL.
- Toxicological Assessments : Toxicity studies have shown that at therapeutic concentrations, this compound does not exhibit significant cytotoxic effects on human cell lines. This suggests a favorable safety profile for further development.
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound | Biological Activity | Remarks |
|---|---|---|
| 3-Fluoroazepane hydrochloride | Neurotransmitter modulation; antidepressant potential | Enhanced binding due to fluorination |
| 3-Chloroazepane hydrochloride | Moderate antimicrobial activity | Similar structure; varying effects |
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Heterocyclic Methanamine Derivatives
Table 1: Key Structural Features and Physicochemical Properties
| Compound Name | Heterocycle Type | Substituents | Molecular Formula | Molecular Weight | CAS Number | Key Features |
|---|---|---|---|---|---|---|
| (2-Methyloxan-4-yl)methanamine HCl | Oxane (THP) | 2-methyl, 4-aminomethyl | C₇H₁₅NO·HCl | 177.66 (calc.) | Not provided | Semi-rigid, moderate lipophilicity |
| (3-Methylthiophen-2-yl)(oxan-4-yl)methanamine HCl | Oxane + Thiophene | 3-methylthiophen-2-yl, oxan-4-yl | C₁₁H₁₇NOS·HCl | 259.78 (calc.) | 1052519-53-5 | Bicyclic, sulfur-containing |
| [2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine HCl | Thiazole | 4-chlorophenyl, thiazole | C₁₀H₉ClN₂S·HCl | 261.17 | 690632-35-0 | Aromatic, halogen-substituted |
| (2-Ethyl-4-methyl-1,3-oxazol-5-yl)methanamine HCl | Oxazole | 2-ethyl, 4-methyl | C₇H₁₂N₂O·HCl | 176.64 | 1803606-83-8 | Electron-deficient heterocycle |
Physicochemical and Pharmacological Comparisons
Solubility and Stability
- Oxane Derivatives : Expected to exhibit moderate water solubility due to the polar oxane oxygen and amine hydrochloride salt. Comparatively, thiazole derivatives (e.g., [2-(4-chlorophenyl)-1,3-thiazol-4-yl]methanamine HCl) show lower solubility in aqueous media but better organic solvent compatibility .
- Stability : Amine hydrochlorides generally require storage at low temperatures (-20°C) to prevent decomposition, as seen in analogs like Allylescaline HCl (stability ≥5 years at -20°C) .
Pharmacological Activity
- GABA Transporter Inhibition : Analogs such as (2RS,4RS)-37c () demonstrate analgesic activity via GABA transporter inhibition. The target compound’s oxane ring may enhance blood-brain barrier penetration compared to bulkier aromatic derivatives .
- Antimicrobial Potential: Thiazole-containing methanamines (e.g., ) are explored for antimicrobial activity, suggesting that structural variations in heterocycles can tailor biological targets .
Preparation Methods
Synthesis of the Oxane Ring and Methyl Substitution
The initial step in preparing (2-Methyloxan-4-yl)methanamine involves constructing the tetrahydropyran (oxane) ring with a methyl substituent at the 2-position. This is typically achieved by:
Cyclization of suitable precursors: Acid-catalyzed cyclization of hydroxy aldehydes or hydroxy ketones leads to the formation of the oxane ring. For example, 4-hydroxybutanal can undergo intramolecular cyclization under acidic conditions to form the tetrahydropyran core.
Introduction of the methyl group: The methyl substituent at the 2-position is introduced via alkylation reactions. Alkylating agents such as methyl iodide or methyl bromide are used in the presence of strong bases like sodium hydride to selectively methylate the appropriate carbon on the ring.
This approach ensures regioselective methylation and ring formation, critical for obtaining the correct isomer of methyloxan-4-yl amine.
Incorporation of the Methanamine Group
The methanamine moiety attached at the 4-position of the oxane ring is introduced using one of the following strategies:
Reductive amination: The oxane ring bearing an aldehyde or ketone functionality at the 4-position is reacted with ammonia or substituted amines under hydrogenation conditions using catalysts such as palladium on carbon or Raney nickel. This method converts the carbonyl group into the corresponding amine efficiently.
Nucleophilic substitution: Halogenated oxane intermediates (e.g., 4-chloro- or 4-bromo-2-methyloxane) react with methylamine or ammonia in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) to substitute the halogen with the amine group.
These methods provide flexibility depending on the available starting materials and desired reaction conditions.
Formation of Hydrochloride Salt
To enhance the compound's stability, solubility, and ease of handling, the free base (2-methyloxan-4-yl)methanamine is converted into its hydrochloride salt by:
Treatment with hydrochloric acid: The free amine is exposed to dry hydrogen chloride gas or treated with a solution of hydrochloric acid in anhydrous ether or other suitable solvents. This protonates the amine group, yielding the crystalline hydrochloride salt.
Purification: The hydrochloride salt is typically purified by recrystallization from solvents such as ethanol or ethyl acetate to achieve high purity (>95%).
Industrial Production Considerations
In industrial settings, the preparation of (2-methyloxan-4-yl)methanamine hydrochloride follows similar synthetic routes but is optimized for scale, yield, and purity:
Continuous flow reactors are employed to improve reaction control and scalability.
Temperature control is critical, typically maintained between 0°C and 80°C to prevent side reactions and degradation.
Purification techniques such as distillation, crystallization, and chromatography are used to isolate the final product with high purity.
Yield optimization involves fine-tuning reagent stoichiometry, reaction time, and solvent choice.
Summary Table of Preparation Steps and Conditions
| Step | Method/Reaction Type | Reagents/Conditions | Notes |
|---|---|---|---|
| Oxane ring formation | Acid-catalyzed cyclization | Hydroxy aldehyde (e.g., 4-hydroxybutanal), acid catalyst | Forms tetrahydropyran ring |
| Methyl group introduction | Alkylation | Methyl iodide/bromide, sodium hydride/base | Selective methylation at 2-position |
| Methanamine group incorporation | Reductive amination or nucleophilic substitution | Ammonia or methylamine, Pd/C or Raney Ni catalyst; or halogenated intermediate in DMF/THF | Converts carbonyl or halogen to amine |
| Hydrochloride salt formation | Acid-base reaction | Dry HCl gas or HCl solution in ether | Produces stable hydrochloride salt |
| Purification | Recrystallization/Chromatography | Ethanol, ethyl acetate, column chromatography | Achieves >95% purity |
Research Findings and Analytical Characterization
-
- $$^{1}H$$ NMR shows methyl protons on the oxane ring as singlets around δ 1.2–1.5 ppm, and amine protons near δ 2.8–3.2 ppm.
- $$^{13}C$$ NMR displays oxane ring carbons between δ 60–80 ppm, with the methyl carbon at δ 20–25 ppm.
-
- Characteristic N-H stretching vibrations at 3300–3500 cm⁻¹.
- Ether C-O-C vibrations at 1100–1250 cm⁻¹ confirm the oxane ring.
-
- Molecular ion peaks consistent with molecular weight (~129 g/mol for free base).
- Fragmentation patterns confirm the methanamine and methyl-substituted oxane structure.
-
- Purification methods yield crystalline hydrochloride salt with >95% purity.
- Industrial processes report high yields (>80%) with optimized conditions.
Additional Notes
The preparation of this compound is closely related to that of its positional isomer (4-methyloxan-4-yl)methanamine, with similar synthetic strategies adapted to the methyl substitution position.
The hydrochloride salt form is preferred for pharmaceutical and research applications due to improved stability and solubility.
The compound serves as a building block in drug development, polymer synthesis, and biochemical research, highlighting the importance of reliable and scalable preparation methods.
This detailed overview synthesizes current knowledge on the preparation of this compound, integrating synthetic strategies, reaction conditions, industrial practices, and analytical characterization to provide a comprehensive resource for researchers and practitioners in the field.
Q & A
Q. What are the critical steps and reagents involved in synthesizing (2-Methyloxan-4-yl)methanamine hydrochloride?
The synthesis typically involves cyclization and neutralization steps. Key reagents include strong acids (e.g., sulfuric acid) for cyclization and bases (e.g., sodium hydroxide) for neutralization . Reaction conditions such as temperature (often 80–100°C) and pH (controlled via buffered solutions) must be tightly monitored to prevent side reactions. Intermediate purification via recrystallization or column chromatography is recommended before salt formation with HCl .
Q. Which analytical techniques are essential for structural confirmation and purity assessment?
- Nuclear Magnetic Resonance (NMR) : Provides detailed structural insights, including substituent positions on the oxane ring and amine group conformation. ¹H/¹³C NMR is critical for verifying stereochemistry .
- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., C-O-C in the oxane ring, NH₂ stretching) .
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% required for pharmacological studies) and detects residual solvents .
Q. How should researchers handle and store this compound to ensure stability?
- Storage : Keep in amber glass vials at −20°C under inert gas (argon/nitrogen) to prevent amine oxidation and HCl dissociation .
- Handling : Use moisture-controlled environments (gloveboxes) to avoid hygroscopic degradation. Safety protocols include PPE (gloves, goggles) and fume hoods due to potential respiratory irritation .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield and purity?
- DoE (Design of Experiments) : Vary parameters like temperature, solvent polarity (e.g., ethanol vs. THF), and catalyst loading (e.g., p-toluenesulfonic acid) to identify optimal conditions .
- In Situ Monitoring : Use thin-layer chromatography (TLC) to track reaction progress and detect intermediates. Adjust quenching times based on real-time data .
- Post-Synthesis Treatment : Recrystallize the hydrochloride salt in ethanol/water mixtures to remove unreacted precursors .
Q. What strategies resolve contradictions in reported biological activity data?
- Batch Consistency Checks : Compare NMR and HPLC profiles across batches to rule out structural variability .
- Receptor Binding Assays : Use radioligand displacement studies (e.g., with ³H-labeled ligands) to validate target affinity discrepancies. For example, conflicting neuroprotective effects may arise from differential blood-brain barrier penetration .
- Meta-Analysis : Cross-reference studies using standardized assays (e.g., IC₅₀ values in enzyme inhibition) to identify confounding variables like cell line specificity .
Q. How can researchers design experiments to elucidate the compound’s mechanism of action?
- Target Identification :
- Pull-Down Assays : Immobilize the compound on agarose beads to capture interacting proteins from lysates .
- CRISPR Knockout Models : Test activity in cells lacking suspected targets (e.g., GPCRs or ion channels) .
- Pathway Analysis : Use transcriptomics (RNA-seq) or phosphoproteomics to map downstream signaling cascades .
Q. What methodologies enable comparative analysis with structural analogs?
- SAR (Structure-Activity Relationship) Studies : Synthesize analogs (e.g., cyclobutyl or 4-methoxyphenyl derivatives) and compare pharmacological profiles .
- Computational Modeling : Perform docking simulations (e.g., AutoDock Vina) to predict binding affinities against analogs. For example, substituting the methyl group with fluorine may enhance metabolic stability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
